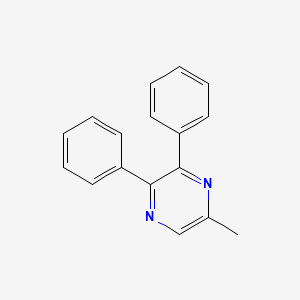

5-Methyl-2,3-diphenylpyrazine

Beschreibung

Significance of Pyrazine (B50134) Heterocycles in Organic Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in organic chemistry. britannica.comunimas.my These nitrogen-containing heterocycles are integral components of many biologically essential molecules, including nucleic acids, vitamins, and pigments. britannica.com The pyrazine ring system is particularly noteworthy for its electron-deficient nature, which influences its chemical reactivity and physical properties. unimas.my

The structural and functional diversity of pyrazine derivatives stems from the presence and nature of the heteroatoms, which can be tailored for specific applications. openmedicinalchemistryjournal.com Pyrazines are found in various natural products, contributing to the characteristic aromas of many foods. unimas.myresearchgate.net In the realm of synthetic chemistry, pyrazines serve as versatile building blocks for creating more complex molecules. researchgate.netresearchgate.net They readily participate in a variety of chemical transformations, including coupling reactions like the Suzuki and Buchwald-Hartwig reactions, making them valuable intermediates in organic synthesis. researchgate.nettandfonline.com

Overview of Pyrazine Derivatives in Advanced Synthetic Methodologies and Material Science

The utility of pyrazine derivatives extends beyond their biological and aromatic properties into the realms of advanced synthetic methodologies and material science. researchgate.netontosight.ai Their unique electronic characteristics make them suitable components for a range of functional materials. lifechemicals.com

In synthetic chemistry, the development of efficient methods to construct and modify the pyrazine ring is an active area of research. researchgate.net Various synthetic approaches, such as condensation reactions, ring closures, and metal-catalyzed cross-coupling reactions, have been developed to access a wide array of substituted pyrazines. unimas.myunimas.my These methodologies allow for the precise tuning of the electronic and steric properties of the resulting molecules, which is crucial for their application in different fields.

In material science, pyrazine-based compounds are being investigated for their potential in electronic and optical devices. lifechemicals.com The electron-accepting nature of the pyrazine ring makes it a valuable component in the design of donor-acceptor (D-A) type molecules with interesting photophysical properties. mdpi.com For instance, pyrazine derivatives have been incorporated into organic light-emitting diodes (OLEDs) and photovoltaic devices. lifechemicals.comresearchgate.net The ability to modify the pyrazine core allows for the fine-tuning of properties like light absorption and emission, leading to the development of new materials for various technological applications. mdpi.com For example, pyrazine-based polymers have been synthesized for use in optical devices and as low-bandgap π-conjugated polymers in photovoltaics. lifechemicals.com

Specific Research Focus on 5-Methyl-2,3-diphenylpyrazine

Within the broad class of pyrazine derivatives, this compound has emerged as a compound of specific research interest. Its structure features a pyrazine core with two phenyl groups at the 2 and 3 positions and a methyl group at the 5 position. This particular arrangement of substituents imparts distinct properties to the molecule.

Research into this compound has explored its synthesis and potential applications. For instance, it has been synthesized through the reaction of benzil (B1666583) and 1,2-diaminopropane, followed by oxidation. Spectroscopic data, including ¹H NMR and ¹³C NMR, have been used to confirm its structure. ajgreenchem.com

Furthermore, this compound has been utilized as a ligand in the synthesis of new iridium(III) complexes. researchgate.netpku.edu.cn These complexes have been investigated for their phosphorescent properties and potential application as emitters in organic light-emitting diodes (OLEDs). researchgate.net The iridium complex incorporating this compound, specifically [Ir(MDPP)₂(acac)], has demonstrated strong absorption and luminescence, highlighting the potential of this pyrazine derivative in the development of advanced materials for electronic displays. researchgate.net Additionally, some pyrazine derivatives with similar structural motifs have been investigated for their potential platelet aggregation-inhibiting activity. google.com

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

78605-07-9 |

|---|---|

Molekularformel |

C17H14N2 |

Molekulargewicht |

246.31 g/mol |

IUPAC-Name |

5-methyl-2,3-diphenylpyrazine |

InChI |

InChI=1S/C17H14N2/c1-13-12-18-16(14-8-4-2-5-9-14)17(19-13)15-10-6-3-7-11-15/h2-12H,1H3 |

InChI-Schlüssel |

XKSJFAVKODCELZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 5 Methyl 2,3 Diphenylpyrazine

Catalytic Approaches in 5-Methyl-2,3-diphenylpyrazine Synthesis

Recent advancements in catalysis have led to more efficient, atom-economical, and environmentally benign methods for synthesizing N-heterocycles, including pyrazines. These approaches often utilize earth-abundant metals and proceed through novel reaction mechanisms.

Acceptorless dehydrogenative coupling (ADC) has emerged as a powerful strategy in organic synthesis. This method forms C-N bonds by coupling alcohols and amines, generating only water and hydrogen gas as byproducts, thereby maximizing atom economy. nih.govorganic-chemistry.org

The synthesis of pyrazines can be achieved through the dehydrogenative self-coupling of β-amino alcohols. nih.govnih.gov This reaction is catalyzed by pincer complexes of transition metals, such as ruthenium or manganese. nih.govacs.org The proposed mechanism involves the initial metal-catalyzed dehydrogenation of the β-amino alcohol to an α-amino ketone. Two molecules of this intermediate then undergo condensation to form a 2,5-dihydropyrazine, which is subsequently dehydrogenated by the catalyst to the final aromatic pyrazine (B50134) product. nih.govacs.org While this method has been demonstrated for symmetrical 2,5-disubstituted pyrazines, its application to unsymmetrical pyrazines like the target compound would require a more complex mixed-coupling strategy.

The use of catalysts based on earth-abundant and low-toxicity metals is a significant goal in sustainable chemistry. nih.gov Manganese, in particular, has proven effective in catalyzing the synthesis of pyrazines. nih.govnih.gov Acridine-based pincer complexes of manganese are capable of catalyzing the dehydrogenative self-coupling of β-amino alcohols to form 2,5-substituted pyrazines with high efficiency. acs.org

The reaction is typically performed at elevated temperatures (125-150 °C) in a solvent like toluene, using a small amount of a base such as potassium hydride (KH). acs.org This catalytic system generates the pyrazine product along with H₂ and water as the only byproducts. nih.gov The synthesis of 2,5-diphenylpyrazine (B189496) from 2-phenylglycinol has been extensively studied as a model reaction, providing a basis for understanding the catalytic cycle and optimizing reaction conditions. acs.org

Table 1: Optimization of Reaction Conditions for Manganese-Catalyzed 2,5-Diphenylpyrazine Synthesis Data derived from studies on the dehydrogenative coupling of 2-phenylglycinol. acs.org

| Entry | Catalyst (mol %) | Base (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Mn-Complex 2 (2) | KH (3) | Toluene | 150 | 24 | 99 |

| 2 | Mn-Complex 2 (2) | KH (3) | THF | 150 | 24 | 90 |

| 3 | Mn-Complex 2 (2) | KH (3) | 1,4-Dioxane | 150 | 24 | 95 |

| 4 | Mn-Complex 2 (2) | KH (3) | Toluene | 125 | 24 | 85 |

| 5 | Mn-Complex 1 (2) | KH (3) | Toluene | 150 | 24 | 95 |

| 6 | Mn-Complex 3 (2) | KH (3) | Toluene | 150 | 24 | 24 |

The versatility of this manganese-catalyzed approach has been demonstrated through the synthesis of various 2,5-dialkyl-substituted pyrazines from their corresponding β-amino alcohols.

Table 2: Synthesis of Various Pyrazines from β-Amino Alcohols Using a Manganese Pincer Complex Catalyst Optimized reaction conditions: Catalyst 2 (2 mol %), β-amino alcohol (0.5 mmol), KH (3 mol %), 150 °C, 24h, Toluene. acs.org

| Entry | β-Amino Alcohol Substrate | Resulting Pyrazine Product | Isolated Yield (%) |

| 1 | 2-Phenylglycinol | 2,5-Diphenylpyrazine | 95 |

| 2 | 2-Amino-1-phenylethanol | 2,5-Dibenzylpyrazine | 90 |

| 3 | 2-Amino-4-methylpentan-1-ol | 2,5-Diisobutylpyrazine | 80 |

| 4 | 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 |

| 5 | 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 |

| 6 | 2-Aminobutan-1-ol | 2,5-Diethylpyrazine | 40 |

| 7 | 2-Aminopropan-1-ol | 2,5-Dimethylpyrazine | 45 |

Ruthenium-Catalyzed C-H Activation in Pyrazine Chemistry

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly efficient and atom-economical strategy in organic synthesis, providing an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Ruthenium catalysts, in particular, have proven to be exceptionally versatile for the C-H activation of (hetero)arenes. diva-portal.orgresearchgate.netacs.org In the context of pyrazine chemistry, the nitrogen atoms within the ring can act as endogenous directing groups, guiding the catalyst to activate adjacent C-H bonds for subsequent functionalization.

The general mechanism for this transformation involves the coordination of a ruthenium complex, such as [RuCl₂(p-cymene)]₂, to a nitrogen atom of the pyrazine substrate. This coordination facilitates the cleavage of a nearby C-H bond, typically at the ortho-position, through a process often described as a concerted metalation-deprotonation (CMD) pathway. diva-portal.org This step forms a key five-membered ruthenacycle intermediate. This cyclometalated species is now activated and can engage in coupling reactions with various partners, including aryl halides, alkynes, or other arenes, to form new carbon-carbon bonds. acs.orgacs.org For instance, the reaction of the ruthenacycle with an aryl halide would lead to the diarylation of a pyrazine core, a crucial step toward the synthesis of a molecule like this compound.

Table 1: Examples of Ruthenium Catalyst Systems for C-H Activation

| Catalyst Precursor | Co-catalyst / Additive | Coupling Partner | Substrate Type | Ref. |

| [Ru(p-cymene)Cl₂]₂ | K₂CO₃, (1-Ad)CO₂H | Aryl Bromides | N-pyrimidyl indoles | diva-portal.org |

| [Ru(p-cymene)Cl₂]₂ | AgSbF₆, Cu(OAc)₂ | Internal Alkynes | Acyl Azides | rsc.org |

| [Ru(p-cymene)Cl₂]₂ | AgOAc | α-Cl Ketones | (Hetero)arenes | nih.govacs.org |

| Cationic Ru(II) Complex | K₂CO₃, KOPiv | Aryl Iodides | Carboxylic Acids | diva-portal.org |

Arylative Methylation Techniques

The term "arylative methylation" refers to the introduction of both aryl and methyl groups onto a molecule. While this can be achieved through sequential reactions, modern C-H functionalization offers more direct pathways. In synthesizing this compound, this could hypothetically involve the methylation of a diphenylpyrazine precursor or the diarylation of a methylpyrazine precursor.

Ruthenium-catalyzed C-H methylation has recently been developed as a powerful method for installing methyl groups. nih.gov A significant challenge in methylating nitrogen-containing heterocycles is the propensity for the nitrogen atom to be methylated (N-methylation), which can deactivate the directing group and poison the catalyst. nih.gov Traditional, highly electrophilic methylating agents like methyl iodide or methyl triflate often lead to this undesired side reaction. researchgate.net

To overcome this, recent protocols utilize less electrophilic, bench-stable methylating agents such as N,N,N-trimethylanilinium salts. nih.govresearchgate.net These reagents, when used with specific ruthenium catalysts, enable the highly selective ortho-methylation of C-H bonds directed by N-heterocycles, with minimal N-methylation. nih.govresearchgate.netmanchester.ac.uk The reaction is believed to proceed via the rate-limiting in situ formation of methyl iodide, which is then consumed in the catalytic cycle before it can react excessively with the nitrogen directing group. researchgate.net Other specialized methods, such as the use of sulfoxonium ylides, have also proven effective for the C(sp²)-H methylation of related N-heterocycles like pyrazinones and quinoxalinones in aqueous media. researchgate.net

Table 2: Comparison of C-H Methylation Techniques for Aromatic Compounds

| Catalyst System | Methylating Agent | Key Features | Ref. |

| Ruthenium(II) Complex | N,N,N-trimethylanilinium salts | High monoselectivity; avoids N-methylation of directing group; bench-stable reagent. | nih.govresearchgate.net |

| Manganese Complex | Trimethylaluminum (AlMe₃) | Late-stage oxidative C(sp³)–H methylation of heterocyclic cores. | nih.gov |

| Nickel/Photoredox | Trimethyl Orthoformate | Radical-based methylation of (hetero)aryl chlorides. | ucla.edunih.gov |

| Base-mediated | Trimethylsulfoxonium salt | C(sp²)-H methylation of iminoamido N-heterocycles in water. | researchgate.net |

Regioselectivity and Stereocontrol in Pyrazine Synthesis

Regioselectivity: The precise control of substituent placement (regioselectivity) is paramount in the synthesis of highly substituted molecules. In the context of ruthenium-catalyzed C-H activation, regioselectivity is predominantly dictated by the directing group. diva-portal.orgresearchgate.net For the pyrazine ring, the two nitrogen atoms inherently direct the metal catalyst to the adjacent C-H bonds at positions 2, 3, 5, and 6. In an unsubstituted pyrazine, these positions are electronically similar. However, once a substituent is introduced, it exerts its own electronic and steric influence. For example, in a hypothetical synthesis starting from 2-methylpyrazine, the diarylation to install the two phenyl groups would be directed by the pyrazine nitrogens. The precise site of the second arylation would be influenced by the steric bulk of the first phenyl group and the methyl group, leading to a specific isomer. This directing group-driven approach allows for highly predictable and selective functionalization, which is a hallmark of C-H activation chemistry. acs.org

Stereocontrol: While this compound is an achiral molecule and thus lacks stereocenters, the principles of stereocontrol are fundamental in the synthesis of more complex pyrazine-containing structures, such as natural products or pharmaceuticals. Stereocontrol refers to the ability to selectively form one stereoisomer over another. For pyrazine derivatives bearing chiral substituents or stereogenic centers on the ring itself, controlling the three-dimensional arrangement of atoms is critical. Methodologies such as diastereoselective hydrogenation, where a catalyst delivers hydrogen to one face of the molecule, can be used to set specific stereochemistry. For example, rhodium-catalyzed hydrogenation of benzo-fused N-heterocycles has been shown to produce saturated products with an all-cis configuration with high diastereoselectivity. tum.de Such strategies are essential when the biological activity or material properties of a pyrazine derivative depend on its specific stereoisomeric form.

Chemical Transformations and Derivatization of 5 Methyl 2,3 Diphenylpyrazine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Core

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its susceptibility to substitution reactions.

Electrophilic Substitution: The pyrazine nucleus is generally resistant to electrophilic aromatic substitution. The lone pairs of the nitrogen atoms readily react with electrophiles, leading to the formation of pyrazinium salts. This further deactivates the ring towards electrophilic attack. For electrophilic substitution to occur on the pyrazine core of 5-Methyl-2,3-diphenylpyrazine, the presence of strong electron-donating groups would be required to overcome the ring's inherent lack of reactivity. In the absence of such activating groups, electrophilic substitution is unlikely to proceed under standard conditions.

Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyrazine ring makes it a suitable substrate for nucleophilic aromatic substitution. While direct displacement of a hydride ion is generally difficult, this reaction can be facilitated under specific conditions, such as the Chichibabin reaction, which typically employs sodium amide in liquid ammonia (B1221849) to introduce an amino group. However, for this compound, the steric hindrance from the phenyl groups might impede such reactions. A more common approach for nucleophilic substitution on pyrazines involves the presence of a good leaving group, such as a halogen, on the pyrazine ring.

| Reaction Type | Reactivity of Pyrazine Core | Influencing Factors for this compound |

| Electrophilic Substitution | Generally unreactive | - Electron-withdrawing nature of nitrogen atoms- Formation of pyrazinium salts- Lack of strong activating groups |

| Nucleophilic Substitution | Susceptible | - Electron-deficient ring system- Requires a good leaving group or harsh conditions- Potential steric hindrance from phenyl groups |

Reactions Involving the Methyl Substituent

The methyl group at the 5-position of the pyrazine ring is a key site for functionalization. The protons of the methyl group are acidic due to the electron-withdrawing nature of the adjacent pyrazine ring. This allows for deprotonation by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then react with various electrophiles, providing a pathway to a wide range of derivatives.

For instance, the carbanion can undergo alkylation upon reaction with alkyl halides, or it can react with carbonyl compounds, such as aldehydes and ketones, in aldol-type condensation reactions. These reactions allow for the extension of the carbon chain at the 5-position, leading to more complex molecular architectures.

Oxidative and Reductive Transformations

The this compound molecule can undergo both oxidative and reductive transformations at different sites.

Oxidative Transformations: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. This transformation is common for nitrogen-containing heterocycles and typically employs oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxides can exhibit altered electronic properties and reactivity, potentially facilitating other chemical transformations.

The methyl group is also susceptible to oxidation. For example, alkylpyrazines can be oxidized to the corresponding acetylpyrazines using oxidizing agents like sodium dichromate in acetic acid. This reaction provides a direct route to introduce a carbonyl group, which can serve as a handle for further derivatization.

Reductive Transformations: The pyrazine ring of this compound can be reduced. For the closely related compound, 2,3-diphenylpyrazine (B73985), electrochemical reduction has been shown to yield the corresponding 1,4-dihydropyrazine. This reduced form is often unstable and can isomerize to the more stable 1,2- or 1,6-dihydropyrazine. It is expected that this compound would undergo a similar reductive transformation.

| Transformation | Site of Reaction | Potential Products |

| Oxidation | Pyrazine Nitrogen Atoms | This compound N-oxide |

| Methyl Group | 5-Acetyl-2,3-diphenylpyrazine | |

| Reduction | Pyrazine Ring | Dihydro-5-methyl-2,3-diphenylpyrazine |

Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds and are widely used to create extended molecular architectures. To utilize these reactions with this compound, the pyrazine core would first need to be functionalized with a suitable leaving group, typically a halogen.

Halogenation: The introduction of a halogen atom onto the pyrazine ring is a crucial first step for subsequent coupling reactions. While direct electrophilic halogenation of the electron-deficient pyrazine ring is challenging, alternative methods can be employed. These may include radical halogenation or metal-assisted C-H activation/halogenation pathways. Once a halogenated derivative, such as 5-Methyl-6-chloro-2,3-diphenylpyrazine, is obtained, it can serve as a substrate for various cross-coupling reactions.

Coupling Reactions:

Suzuki Coupling: The reaction of a halogenated this compound with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, allowing for the introduction of various aryl or alkyl groups.

Sonogashira Coupling: The coupling of a halogenated derivative with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would introduce an alkynyl substituent onto the pyrazine ring.

These coupling strategies provide a versatile platform for the synthesis of complex molecules with extended π-systems, which may have applications in materials science and medicinal chemistry.

| Coupling Reaction | Required Precursor from this compound | Potential Product |

| Suzuki Coupling | Halo-5-methyl-2,3-diphenylpyrazine | Aryl/Alkyl-substituted this compound |

| Sonogashira Coupling | Halo-5-methyl-2,3-diphenylpyrazine | Alkynyl-substituted this compound |

Coordination Chemistry and Metal Complexation of 5 Methyl 2,3 Diphenylpyrazine

Ligand Design Principles and Coordination Modes of Pyrazine (B50134) Derivatives

Pyrazine and its derivatives are significant building blocks in the design of ligands for coordination chemistry. The pyrazine ring's two nitrogen atoms, positioned opposite each other, provide rigid and well-defined coordination vectors. This geometry is fundamental in constructing polynuclear and supramolecular architectures. The electronic properties of pyrazines, characterized by a π-deficient aromatic system, make them good π-acceptors, which influences the photophysical and electrochemical properties of their metal complexes.

Compared to their pyridine (B92270) analogues, diazine-based ligands like pyrazine have distinct electronic characteristics, including reduced aromaticity and decreased Lewis-basicity of the nitrogen lone pairs. These features must be considered during ligand design. The 2,3-diphenylpyrazine (B73985) framework, specifically, offers several coordination possibilities. It can act as a simple bidentate ligand, coordinating to a metal center through its two nitrogen atoms in a chelating fashion, or it can serve as a bridging ligand between two metal centers.

Furthermore, the presence of phenyl rings at the 2 and 3 positions introduces the possibility of cyclometalation. In this mode, one of the phenyl C-H bonds is activated, leading to the formation of a direct metal-carbon σ-bond and creating a stable five-membered metallacycle (C^N coordination). The addition of a methyl group at the 5-position, as in 5-Methyl-2,3-diphenylpyrazine, can subtly modify the ligand's electronic properties and steric profile, potentially influencing the stability and reactivity of the resulting metal complexes.

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with pyrazine-based ligands typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent, often with heating. Characterization of the resulting complexes is achieved through a combination of spectroscopic and analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, to confirm their composition and structure.

While specific literature on cyclometalated iridium(III) complexes featuring this compound is limited, the behavior of the parent ligand, 2,3-diphenylpyrazine (dphp), provides significant insight. The synthesis of a yellow phosphorescent iridium(III) pyrazine complex, [Ir(dphp)₂(acac)], has been reported, where 'acac' is acetylacetone (B45752). researchgate.net Although the exact coordination mode in this specific instance was not detailed, the parent ligand is known to undergo cyclometalation with other transition metals. acs.org

The general and well-established method for synthesizing cyclometalated iridium(III) complexes follows a two-step process. nih.govmdpi.comnih.gov

Dimer Formation: The first step involves the reaction of an iridium salt, typically IrCl₃·xH₂O, with two equivalents of the cyclometalating (C^N) ligand. This reaction, conducted at elevated temperatures, yields a chloride-bridged dinuclear iridium(III) dimer, [(C^N)₂Ir(μ-Cl)]₂. nih.govnih.gov

Dimer Cleavage: The resulting dimer is then treated with an ancillary ligand (such as acetylacetone or a bipyridine) which cleaves the chloride bridges to form the final, stable mononuclear complex, [(C^N)₂Ir(L-L)]. mdpi.com

This synthetic route is widely applicable and is the expected pathway for preparing cyclometalated iridium(III) complexes with this compound. The resulting complexes are typically phosphorescent, with emission properties that can be tuned by modifying the cyclometalating and ancillary ligands. rsc.orgnih.govresearchgate.net

Table 1: General Characteristics of Heteroleptic Cyclometalated Iridium(III) Complexes

| Property | Description |

|---|---|

| General Formula | [(C^N)₂Ir(L-L)]⁺ or [(C^N)₂Ir(L-L)] |

| Coordination Geometry | Distorted octahedral |

| Synthesis | Two-step process involving formation and subsequent cleavage of a chloride-bridged dimer. nih.govmdpi.com |

| Key Feature | Possess a strong metal-carbon bond from the cyclometalating ligand. mdpi.com |

| Photophysical Property | Often exhibit strong phosphorescence from triplet metal-to-ligand charge-transfer (³MLCT) states. nih.gov |

| Applications | Organic light-emitting diodes (OLEDs), biological imaging, and chemosensors. nih.govrsc.org |

The versatility of the 2,3-diphenylpyrazine framework extends to other metals and coordination modes. For instance, 2,3-diphenylpyrazine has been shown to act as a bis-cyclometalating bridging ligand in the formation of a dinuclear platinum(II) complex, [{Pt(dpm)}₂L3], where dpm is the anion of dipivaloylmethane. acs.org In this structure, the ligand undergoes cyclometalation on both phenyl rings, with each platinum center also coordinating to the pyrazine nitrogen atoms. acs.org

Other substituted pyrazines have also been used to create complex coordination compounds. Ligands such as 2,3-di(2-pyridyl)-5,6-diphenylpyrazine have been incorporated into cyclometalated ruthenium complexes. acs.org Additionally, 2,3-bis(2-pyridyl)pyrazine (B1584635) (dpp) serves as a bridging ligand in bimetallic iridium(III)-platinum(II) and iridium(III)-iridium(III) systems, demonstrating the capacity of these ligands to facilitate electronic communication between metal centers. americanelements.com

Table 2: Examples of Coordination Compounds with Diphenylpyrazine and Derivatives

| Complex Formula | Metal | Ligand | Coordination Mode | Reference |

|---|---|---|---|---|

| [{Pt(dpm)}₂L3] | Platinum(II) | 2,3-Diphenylpyrazine (L3H₂) | Bis-cyclometalating, bridging | acs.org |

| [(L)₂Ir-dpp-PtCl] | Iridium(III), Platinum(II) | 2,3-Bis(2-pyridyl)pyrazine (dpp) | Bridging N,N-donor | americanelements.com |

| Cu₂(ox)(dppz)₂₂ | Copper(II) | 2,3-Bis(2-pyridyl)pyrazine (dppz) | Terminal N,N-chelating | researchgate.net |

Structural Elucidation of Metal Complexes

Determining the precise three-dimensional arrangement of atoms is crucial for understanding the properties and reactivity of metal complexes. Spectroscopic methods provide initial characterization, but single-crystal X-ray diffraction is the definitive technique for structural elucidation. nih.govlibretexts.org

The crystal structure of the dinuclear platinum(II) complex with the parent 2,3-diphenylpyrazine ligand confirms its ability to undergo double cyclometalation. acs.org Similarly, X-ray diffraction studies on phosphorescent platinum(II) complexes with other phenyldiazine ligands have revealed distorted square-planar geometries around the Pt(II) ions. rsc.org

For iridium(III) complexes, single-crystal X-ray structure determination has confirmed the molecular structures of numerous cyclometalated compounds, typically showing a distorted octahedral geometry. rsc.orgrsc.org The structures of bimetallic complexes bridged by 2,3-bis(2-pyridyl)pyrazine have also been determined, providing detailed insight into the planarity of the bridging ligand and the relative orientation of the metallic fragments. americanelements.com These examples underscore the power of X-ray crystallography in confirming the expected coordination modes and providing the structural foundation for interpreting the electronic and photophysical properties of these complex materials.

Photophysical Properties and Optoelectronic Material Applications of 5 Methyl 2,3 Diphenylpyrazine and Its Complexes

Electronic Structure and Excited States

The photophysical behavior of metal complexes is governed by their electronic structure and the nature of their excited states. These states arise from the redistribution of electron density upon absorption of light, involving the metal center and the coordinated ligands. In complexes of 5-Methyl-2,3-diphenylpyrazine, charge transfer transitions are paramount.

The initial absorption of a photon by a transition metal complex often promotes an electron from a metal-centered d-orbital to a ligand-based π* orbital. This process, known as a metal-to-ligand charge transfer (MLCT), results in a singlet excited state (¹MLCT) because the spin of the electron is conserved during the transition. nih.govscience.gov This ¹MLCT state is typically short-lived. In complexes containing heavy metal atoms, such as iridium, strong spin-orbit coupling facilitates a rapid and efficient transition from the singlet excited state to a triplet excited state through a process called intersystem crossing. dtu.dknih.gov

Following intersystem crossing, a lower-energy triplet metal-to-ligand charge transfer (³MLCT) state is populated. dtu.dk This triplet state is characterized by having two unpaired electrons with the same spin. Theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) on an Iridium(III) complex incorporating this compound ligands—specifically Ir(LY)₂(acac), where LY is this compound—have shown that the lowest energy absorption bands are of a triplet character. inoe.roinoe.ro These transitions correspond primarily to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1, establishing the ³MLCT state as a key player in the complex's photophysics. inoe.roinoe.roresearchgate.net

In addition to charge transfers involving the metal, transitions can occur within the ligand itself, known as intraligand charge transfer (ILCT). This is particularly relevant when the ligand possesses both electron-donating and electron-accepting moieties. mdpi.com For the Ir(LY)₂(acac) complex, computational studies reveal that the emissive lowest triplet excited state does not have a pure ³MLCT character. Instead, it is best described as a mixture of ³MLCT and intraligand charge transfer states. inoe.roinoe.roresearchgate.net This mixing of electronic states is crucial as it influences the energy and, consequently, the emission color of the complex. The involvement of ILCT transitions can significantly alter the absorption characteristics of a complex compared to its parent chromophores. mdpi.com

Luminescence Characteristics

The de-excitation of the excited states formed upon light absorption can occur through the emission of light, a process known as luminescence. For complexes of this compound with heavy metals, this emission is predominantly phosphorescence.

The emission properties of metal complexes can be systematically modified by altering the chemical structure of the ligands. electronicsandbooks.com This principle is demonstrated in a series of Iridium(III) complexes where this compound (LY) and its derivatives were used as the primary cyclometalating ligands. The purpose of these substitutions is to tune the energy of the frontier molecular orbitals (HOMO and LUMO), thereby changing the energy gap and shifting the emission wavelength across the visible spectrum from blue to red. inoe.roinoe.ro

TD-DFT calculations have been employed to predict the emission wavelengths for these complexes. The results show a clear correlation between the electronic properties of the ligand and the color of the emitted light. For the complex containing this compound, the emission is predicted to be in the yellow region of the spectrum. inoe.roinoe.ro

| Complex | Cyclometalating Ligand (Abbreviation) | Calculated Emission Color |

|---|---|---|

| Ir(LB)₂(acac) | 2-(4,6-difluorophenyl)-4-methoxypyridine (LB) | Blue |

| Ir(LG)₂(acac) | 4,4'-difluoro-5-methyl-2,3-diphenylpyrazine (LG) | Green |

| Ir(LY)₂(acac) | This compound (LY) | Yellow |

| Ir(LO)₂(acac) | 2,3-bis(4-fluorophenyl)-quinoxaline (LO) | Orange |

| Ir(LR)₂(acac) | 2,3-diphenylquinoxaline (LR) | Red |

This table presents data from theoretical studies on a series of Iridium(III) complexes, demonstrating how modification of the cyclometalating ligand allows for tuning of the emission color. inoe.roinoe.ro

The luminescence observed from Iridium(III) complexes of this compound is phosphorescence. inoe.roinoe.ro This phenomenon is defined as light emission from a triplet excited state returning to a singlet ground state. Such a transition is "spin-forbidden," making it a much slower process than fluorescence, which originates from a spin-allowed singlet-to-singlet transition. dtu.dk

The presence of a heavy metal atom like iridium is essential for observing intense phosphorescence at room temperature. nih.gov The strong spin-orbit coupling induced by the heavy metal facilitates the normally forbidden intersystem crossing from the ¹MLCT to the ³MLCT state and also enhances the rate of radiative decay from the triplet state back to the singlet ground state. dtu.dknih.gov The emission from the Ir(LY)₂(acac) complex specifically originates from the lowest triplet excited state (T₁), which possesses the mixed ³MLCT/ILCT character previously discussed. inoe.roinoe.roresearchgate.net This efficient phosphorescence makes such complexes highly promising as emitters in advanced optoelectronic applications. mdpi.com

Luminescence Quantum Efficiencies

The luminescence quantum yield (QY) is a critical parameter for evaluating the efficiency of a material's emission, representing the ratio of emitted photons to absorbed photons. For pyrazine (B50134) derivatives, the quantum efficiency can be significantly influenced by the molecular structure, the nature of substituents, and the surrounding environment.

Tetraphenylpyrazine (TPP), a compound structurally similar to this compound, and its derivatives are known for their aggregation-induced emission (AIE) properties. rsc.org In dilute solutions, these molecules often exhibit weak luminescence due to the rotational freedom of the phenyl rings, which provides a non-radiative decay pathway for the excited state. However, in an aggregated state or in a solid matrix, the restriction of these intramolecular rotations blocks the non-radiative channels, leading to a significant enhancement of the fluorescence quantum yield. rsc.org A theoretical model has been developed to predict the luminescence performance of polyphenylpyrazine derivatives, suggesting that a larger hole-electron overlap on the pyrazine unit can lead to a more pronounced AIE effect. rsc.org

The quantum yields of pyrazine derivatives can be tuned by chemical modifications. For instance, indenopyrazine compounds with phenanthrene (B1679779) or pyrene (B120774) side groups have been synthesized, exhibiting high photoluminescence quantum efficiencies in the blue region of the spectrum. researchgate.net

Table 1: Photophysical Properties of Selected Luminescent Compounds

| Compound/Material | Emission Color | Photoluminescence Quantum Yield (PLQY) | Host/Matrix | Reference |

| Indenopyrazine with Pyrene Side Group (PY-EIP) | Blue (468 nm) | High (specific value not provided) | Film state | researchgate.net |

| Indenopyrazine with Phenanthrene Side Group (PA-EIP) | Blue (440 nm) | High (specific value not provided) | Film state | researchgate.net |

| Zinc-doped Cs₃Cu₂Cl₅ | Green | 70.19% | --- | rsc.org |

Applications in Advanced Optoelectronic Materials

The unique electronic characteristics of the pyrazine moiety make it a promising building block for a variety of advanced optoelectronic materials.

In the realm of organic light-emitting diodes (OLEDs), phosphorescent dopants are crucial for achieving high internal quantum efficiencies by harvesting both singlet and triplet excitons. illinois.edutandfonline.com While specific data on this compound as a phosphorescent dopant is unavailable, the electron-accepting nature of the pyrazine ring makes it a suitable ligand for heavy metal complexes used in phosphorescent emitters. These complexes, often based on iridium(III) or platinum(II), can exhibit high phosphorescence quantum yields. beilstein-journals.org

The energy levels of the host material must be appropriately aligned with those of the phosphorescent dopant to ensure efficient energy transfer. The introduction of pyrazine-containing ligands can help in tuning the HOMO/LUMO energy levels of the metal complex to optimize this process. Furthermore, the use of ultrathin, non-doped emitting layers of phosphorescent materials is an emerging strategy to simplify device architecture and reduce material costs. nih.gov

Table 2: Performance of Selected OLED Devices with Phosphorescent Dopants

| Dopant Type | Host Material | Max. External Quantum Efficiency (EQE) | Emission Color | Reference |

| Platinum(II) Complexes | TCTA | up to 22.8% | Yellowish-green to Red | beilstein-journals.org |

| Iridium(III) Complex | Polymer Host | 2.0% | Blue | illinois.edu |

| Phosphor-sensitized Fluorescent Dopant | Mixed Host | Not specified | Deep Blue | tandfonline.com |

Note: This table illustrates the performance of OLEDs using various phosphorescent dopants to highlight the potential of such materials. Specific data for this compound is not available.

The charge transport properties of organic semiconductors are fundamental to their performance in electronic devices. The incorporation of a pyrazine moiety into a π-conjugated system can significantly influence these properties. The electron-deficient nature of pyrazine generally leads to a lowering of both the HOMO and LUMO energy levels.

Recent studies on N-shaped pyrazine-fused organic semiconductors have revealed a "mixed-orbital" charge transport mechanism. cam.ac.ukbohrium.comnih.govacs.orgacs.org In these systems, hole transport is not solely mediated by the highest occupied molecular orbital (HOMO), but also involves contributions from the second and third HOMOs (SHOMO and THOMO). cam.ac.ukbohrium.comnih.govacs.orgacs.org This can lead to enhanced electronic couplings and consequently, higher charge carrier mobilities. For example, a decylphenyl-substituted bis(naphtho[2',3':4,5]thieno)[2,3-b:2',3'-e]pyrazine (C10Ph-BNTP) has demonstrated a high hole mobility of up to 9.6 cm²/Vs in single-crystal thin-film organic field-effect transistors. bohrium.comacs.org

The tunable electronic properties of pyrazine derivatives make them attractive candidates for use in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

In the context of OPVs, pyrazine-based molecules have been explored as both electron acceptors and as components in photosensitizing dyes for dye-sensitized solar cells (DSSCs). mdpi.comrsc.org The strong electron-withdrawing nature of the pyrazine ring can be harnessed to design molecules with appropriate energy levels for efficient charge separation at the donor-acceptor interface. mdpi.com For instance, cyano-functionalized pyrazine derivatives have been successfully employed as solid additives to enhance the power conversion efficiencies of binary organic solar cells. rsc.org A pyrazine-fused isoindigo building block has also been used to create conjugated polymers for polymer solar cells with high open-circuit voltages. nih.gov

In OFETs, the incorporation of a pyrazine ring into the molecular structure can lead to materials with good charge transport characteristics. As mentioned previously, pyrazine-fused systems can exhibit high hole mobilities. bohrium.comacs.org The ability to tune the energy levels through chemical substitution allows for the development of both p-type and n-type semiconductor materials, which are essential for the fabrication of complementary circuits.

Theoretical and Computational Investigations of 5 Methyl 2,3 Diphenylpyrazine

Density Functional Theory (DFT) Calculations for Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into optimized geometry, charge distribution, and other fundamental properties at a lower computational cost than traditional ab initio techniques. asianpubs.org DFT calculations, commonly employing functionals like B3LYP, are instrumental in determining the ground-state equilibrium geometry of molecules like 5-methyl-2,3-diphenylpyrazine. nih.govresearchgate.net These calculations yield precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

For instance, in a study on the related compound 2,3-di(p-methylphenyl)tetrazole-5-thione, DFT calculations at the B3LYP/6-31G* level were used to optimize the molecular geometry. asianpubs.org Such analyses reveal significant electron delocalization within heterocyclic rings and can determine the planarity and relative orientation of different molecular fragments. asianpubs.org For this compound, a key structural parameter of interest would be the dihedral angles between the pyrazine (B50134) core and the two phenyl rings, which would significantly influence the molecule's electronic properties and steric profile. The presence of the electron-donating methyl group would also be expected to alter the charge distribution on the pyrazine ring. researchgate.net

Table 1: Representative DFT-Calculated Structural Parameters for an Analogous Heterocyclic Compound

The following data for 2,3-di(p-methylphenyl)tetrazole-5-thione illustrates typical outputs from DFT calculations and is not specific to this compound. asianpubs.org

| Parameter | Bond | Calculated Length (Å) |

| Bond Length | N(17) - C(5) | 1.442 |

| Bond Length | N(1)-N(2) | 1.358 |

| Bond Angle | C(5)-N(17)-N(1) | 124.9° |

| Dihedral Angle | Phenyl Ring vs. Tetrazole Ring | 89.82° |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the properties of molecules in their excited states and is widely used to predict electronic absorption spectra (UV-Vis). nih.govfountainjournals.com This approach calculates the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. fountainjournals.com

By applying TD-DFT, one can simulate the UV-Vis spectrum of this compound, identifying the key electronic transitions, such as π-π* transitions, that are characteristic of conjugated aromatic systems. libretexts.org Studies on similar heterocyclic compounds have shown that TD-DFT calculations can accurately predict experimental spectra when appropriate functionals and basis sets are used. nih.govresearchgate.net For example, investigations of 1,2,4-triazine (B1199460) derivatives using TD-DFT/CAM-B3LYP have successfully elucidated their optoelectronic properties. nih.govresearchgate.net The results of such calculations for this compound would reveal how the substitution pattern—the two phenyl groups and the methyl group—influences the absorption wavelengths and the nature of the electronic excitations.

Table 2: Example of TD-DFT Calculated Spectroscopic Data for a Substituted Triazine

This data is illustrative of TD-DFT outputs and is not specific to this compound.

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| Triazine Derivative 1 | 350 | 0.85 | HOMO -> LUMO |

| Triazine Derivative 2 | 375 | 0.92 | HOMO -> LUMO |

| Triazine Derivative 3 | 368 | 0.89 | HOMO-1 -> LUMO |

Molecular Orbital Analysis (HOMO/LUMO) and Energy Gap Determinations

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A molecule with a small energy gap is generally more polarizable, more reactive, and considered a "soft" molecule, as it requires less energy to be excited. nih.govmdpi.com In conjugated systems like this compound, the π-orbitals of the pyrazine and phenyl rings combine to form the FMOs. libretexts.orgyoutube.com DFT calculations are routinely used to determine the energies of these orbitals and the resulting energy gap. The distribution of HOMO and LUMO density across the molecule can predict the most likely sites for electrophilic and nucleophilic attack. colab.ws For the target molecule, the HOMO is expected to be distributed across the diphenylpyrazine system, while the LUMO would also be delocalized over the conjugated framework.

Table 3: Representative Frontier Molecular Orbital Energies and Energy Gaps

The following values for triazine derivatives are presented to illustrate the concept and are not specific to this compound. irjweb.comcolab.ws

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap ΔE (eV) |

| Derivative A | -6.29 | -1.81 | 4.48 |

| Derivative B | -6.15 | -2.05 | 4.10 |

| Derivative C | -6.08 | -2.11 | 3.97 |

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, including synthesis and decomposition pathways. nih.govfrontiersin.org Using DFT, researchers can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition state structures. mdpi.com The calculated energy difference between the reactants and the transition state provides the activation energy barrier, which is a key determinant of the reaction rate.

For a molecule like this compound, computational modeling could be used to explore its synthesis, for example, by mapping the reaction pathway of a condensation reaction. Such models can predict the most favorable reaction conditions and identify potential byproducts. researchgate.net Furthermore, the stability and potential decomposition pathways of the molecule under thermal or photochemical conditions can be investigated. mdpi.com These computational approaches allow for a step-by-step visualization of bond-breaking and bond-forming processes at the molecular level. ru.nl

Conformational Analysis and Molecular Dynamics Simulations

Molecules with rotatable single bonds, such as the C-C bonds connecting the phenyl rings to the pyrazine core in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangement of atoms (the global minimum) and other low-energy conformers. DFT-based geometry optimization is a primary tool for this purpose, allowing for the calculation of the relative energies of different conformers. mdpi.com The key variable in this molecule would be the torsional angles of the phenyl groups relative to the central pyrazine ring. The steric hindrance from the methyl group and the ortho-hydrogens of the phenyl rings would likely result in a non-planar, twisted lowest-energy conformation.

While DFT provides a static picture of stable conformations, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time. MD simulations model the atomic motions of the system, providing insights into conformational flexibility, vibrational modes, and interactions with a solvent or other molecules. This would allow for an exploration of how the phenyl rings rotate at different temperatures and the timescale of these motions.

Advanced Research Directions and Future Perspectives in 5 Methyl 2,3 Diphenylpyrazine Chemistry

Development of Novel Synthetic Routes for Complex Architectures

The synthesis of the core 5-Methyl-2,3-diphenylpyrazine structure serves as a foundation for building more complex, functional molecules. While classical condensation reactions are effective, future research is geared towards developing more efficient and versatile synthetic routes that allow for the construction of intricate molecular architectures.

One promising avenue is the advancement of multicomponent reactions (MCRs). These reactions, which combine three or more starting materials in a single step, offer a high degree of atom economy and can be used to generate complex molecular structures from simple precursors. researchgate.net Adapting MCR strategies could enable the one-pot synthesis of this compound derivatives with diverse functional groups appended to the phenyl rings or the methyl group.

Another key direction is the use of dehydrogenative coupling reactions. For instance, base-metal catalysts, such as those based on manganese, have been successfully employed for the synthesis of substituted pyrazines from 2-amino alcohols, producing only water and hydrogen gas as byproducts. acs.org Applying such sustainable methods could provide green synthetic pathways to precursors of this compound.

Furthermore, leveraging late-stage functionalization techniques, which modify a core structure in the final steps of a synthesis, is critical for creating molecular diversity. nih.gov This approach allows for the strategic introduction of functional groups onto the pre-formed this compound scaffold, enabling the rapid generation of a library of derivatives for screening in various applications.

| Synthetic Strategy | Potential Advantage | Target Modification |

| Multicomponent Reactions | High efficiency, atom economy, one-pot synthesis | Core scaffold and peripheral functional groups |

| Dehydrogenative Coupling | Environmentally benign, sustainable | Pyrazine (B50134) ring formation |

| Late-Stage Functionalization | Rapid diversification, access to complex analogs | Phenyl rings, methyl group |

Exploration of New Catalytic Systems for Pyrazine Functionalization

The functionalization of the pyrazine ring and its substituents is crucial for tuning the properties of this compound. While traditional methods exist, the exploration of novel catalytic systems promises greater efficiency, selectivity, and scope. rsc.org

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for modifying aromatic systems, and pyrazines are no exception. rsc.org Research continues to focus on developing more robust catalysts for reactions like Suzuki, Heck, and Sonogashira couplings on the pyrazine core or its phenyl substituents. rsc.org

A particularly exciting frontier is the direct C-H bond activation. rsc.orgnih.gov This strategy avoids the need for pre-functionalized starting materials (like halogenated pyrazines), making it a more atom-economical approach. Iron-catalyzed C-H functionalization has been used to couple organoboron agents with electron-deficient heterocycles like pyrazine. nih.gov Similarly, palladium catalysts have been employed for the direct arylation of pyrazine N-oxides, demonstrating regioselective C-H/C-H coupling. rsc.orgnih.gov Applying these methods to this compound could enable the direct attachment of new aryl or alkyl groups, significantly expanding its structural diversity.

The development of enantioselective catalytic methods is another important goal. A highly enantioselective copper-catalyzed dearomatization of pyrazine has been reported, leading to chiral C-substituted piperazines. nih.gov Adapting such catalytic systems could open pathways to chiral derivatives of this compound, which could have applications in asymmetric catalysis or as chiral ligands.

| Catalytic System | Reaction Type | Potential Functionalization Site | Key Advantage |

| Palladium Complexes | Suzuki, Heck, Sonogashira | Phenyl rings | Well-established, versatile C-C bond formation |

| Iron or Palladium Catalysts | Direct C-H Arylation | Pyrazine ring, Phenyl rings | High atom economy, avoids pre-functionalization |

| Copper/Chiral Ligands | Enantioselective Dearomatization | Pyrazine ring | Access to chiral, non-aromatic derivatives |

| Nickel Catalysts | Kumada–Corriu Coupling | Pyrazine ring | Effective for coupling with Grignard reagents |

Design and Synthesis of Advanced Pyrazine-Based Materials with Tunable Properties

The unique electronic nature of the pyrazine ring, characterized by its low-lying unoccupied molecular orbitals, makes it an excellent component for advanced materials. msesupplies.comrsc.org this compound can serve as a key building block for materials with properties that can be finely tuned for specific applications, particularly in optoelectronics.

A significant area of research is the development of materials exhibiting aggregation-induced emission (AIE). Structurally similar compounds, like tetraphenylpyrazine (TPP), are known AIE luminogens (AIEgens), which are non-emissive in solution but become highly fluorescent in the aggregated or solid state. rsc.org The emission of these TPP-based AIEgens can be tuned from deep-blue to pure blue by varying substituents. rsc.org By analogy, this compound and its derivatives are expected to exhibit AIE, and their photophysical properties could be systematically tuned by introducing electron-donating or electron-withdrawing groups onto the phenyl rings. This tunability is highly desirable for applications in organic light-emitting diodes (OLEDs) and chemical sensors. rsc.orgnih.gov

Pyrazine-based π-conjugated polymers are also being explored for use in photovoltaic devices and organic field-effect transistors (OFETs). lifechemicals.comrsc.org The electron-deficient pyrazine unit can act as an excellent electron acceptor in donor-acceptor type polymers, which are crucial for efficient charge separation in organic solar cells. mdpi.com The this compound core could be incorporated into polymer backbones to create new low-bandgap materials with tailored electronic and photophysical properties. lifechemicals.com Post-synthesis modification of such polymers could further allow for the fine-tuning of material properties after fabrication. maastrichtuniversity.nl

| Material Type | Key Property | Potential Application | Tuning Mechanism |

| AIE-active Molecules | Aggregation-Induced Emission | OLEDs, Chemical Sensors, Bio-imaging | Substitution on peripheral phenyl rings |

| π-Conjugated Polymers | Low bandgap, charge transport | Organic Solar Cells, OFETs | Incorporation into donor-acceptor polymer chains |

| Pyrazine-based Chromophores | Solvatochromism, Push-Pull Systems | Dyes, Molecular Probes | Altering electron donor/acceptor strength |

Integration of this compound into Supramolecular Assemblies

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The nitrogen atoms in the this compound ring are ideal coordination sites for metal ions, making the molecule an excellent building block for various supramolecular assemblies. msesupplies.com

One of the most promising applications is in the construction of metal-organic frameworks (MOFs). MOFs are crystalline, porous materials built from organic ligands and metal nodes. A two-dimensional conjugated MOF using tetraphenylpyrazine as the ligand has been successfully synthesized and used as a cathode material for aqueous zinc-ion batteries. chinesechemsoc.org The pyrazine sites and porous architecture were key to its performance. chinesechemsoc.org Similarly, this compound could be used as an organic linker to create novel MOFs. The diphenyl and methyl groups would project into the pores of the framework, influencing its size, shape, and chemical environment, which in turn would affect its properties for gas storage, separation, or catalysis.

Beyond extended frameworks, this compound can be used to form discrete metallosupramolecular architectures like helicates, cages, or tetrahedra. nih.gov The formation of these complex structures is often driven by the coordination of ligands to metal centers. nih.gov By carefully designing derivatives of this compound with additional binding sites, it would be possible to direct the self-assembly process to create nanoscale containers or reaction vessels. These assemblies could be used to encapsulate guest molecules, control chemical reactions, or act as components in molecular machines.

Furthermore, the integration of this compound into host-guest systems with macrocycles like cyclodextrins could enhance its solubility in aqueous media and create new platforms for chemical sensing. nih.gov

Q & A

Q. What are the established synthetic routes for 5-Methyl-2,3-diphenylpyrazine, and what experimental conditions optimize yield?

The synthesis typically involves condensation reactions between substituted diamines and diketones. For example, analogous pyrazine derivatives are synthesized via cyclization of phenylhydrazines with ketones under reflux in ethanol or methanol . Key parameters include:

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR identify substitution patterns and confirm regioselectivity of methyl and phenyl groups .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and detects fragmentation patterns, crucial for distinguishing isomers .

- X-ray crystallography : Resolves crystal packing and steric effects of the phenyl substituents .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing methyl-substituted diphenylpyrazines be addressed?

Regioselectivity issues arise due to competing reaction pathways. Strategies include:

- Precursor design : Use sterically hindered ketones (e.g., 2,3-pentanedione) to direct cyclization toward the desired isomer .

- Catalytic modulation : Transition metals (e.g., Ru or Pt) template ligand coordination, favoring specific geometries during synthesis .

- Chromatographic separation : Reverse-phase HPLC or GC-MS isolates isomers with <2% cross-contamination .

Q. What computational methods predict the electronic properties of this compound in coordination chemistry?

Density Functional Theory (DFT) calculates frontier orbital energies (HOMO/LUMO) and charge distribution. For example:

- Coordination complexes : DFT models explain red-shifted absorption in Ru or Pt complexes by analyzing metal-ligand charge transfer (MLCT) transitions .

- Electrochemical gaps : B3LYP/6-31G* basis sets correlate computed energy levels with experimental redox potentials (e.g., ΔE = 1.2–1.5 V for Ru complexes) .

Q. How do steric effects from phenyl groups influence the compound’s reactivity in metal-binding applications?

- Steric hindrance : Bulky phenyl substituents limit axial coordination in octahedral complexes, favoring planar geometries .

- Electronic tuning : Electron-withdrawing phenyl groups stabilize low-spin states in transition-metal complexes, enhancing catalytic activity .

- Spectroscopic validation : Cyclic voltammetry and UV-vis-NIR spectroelectrochemistry confirm steric vs. electronic contributions to redox behavior .

Methodological Challenges

Q. How can contradictory data from different characterization techniques (e.g., NMR vs. X-ray) be resolved?

- Case study : Discrepancies in bond-length measurements (NMR vs. crystallography) arise from dynamic effects in solution. Use variable-temperature NMR to assess conformational flexibility .

- Cross-validation : Pair DFT-optimized structures with experimental data to reconcile differences in electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.